molecular formula C9H10BrNO2 B2804132 4-(5-Bromopyridin-2-yl)butanoic acid CAS No. 1454928-83-6

4-(5-Bromopyridin-2-yl)butanoic acid

Cat. No. B2804132
CAS RN: 1454928-83-6
M. Wt: 244.088
InChI Key: SXJDAHCGZHDVBA-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)butanoic acid, also known as 5-bromo-2-(4-(2-carboxyethyl)pyridin-5-yl)pentanoic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Reactivity and Synthesis

  • Solvent Influence on Chemical Reactivity : Research demonstrates the impact of solvent on the reactivity of halogeno-derivatives of pyridine towards ammonia. Studies show that the substitution reaction rate varies between water and less polar solvents like butanol, highlighting the specificity of chemical reactions to solvent environments, which could be relevant for manipulating the reactions of similar compounds like 4-(5-Bromopyridin-2-yl)butanoic acid (Hertog & Jouwersma, 2010).

  • Electrocatalytic Carboxylation : A novel procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been investigated, demonstrating the potential for carbon fixation and the synthesis of valuable carboxylic acids under mild conditions. This research could inform similar applications for the functionalization of 4-(5-Bromopyridin-2-yl)butanoic acid in green chemistry contexts (Feng et al., 2010).

Molecular Engineering and Drug Design

  • Molecular Engineering for Drug Design : The synthesis and study of novel indole-based compounds, which involve transformations of 4-(1H-indol-3-yl)butanoic acid, reveal the potential for creating potent urease inhibitors. This suggests that derivatives of 4-(5-Bromopyridin-2-yl)butanoic acid could be explored for similar biomedical applications, particularly in the design of new therapeutic agents (Nazir et al., 2018).

Photocatalysis and Material Science

  • Optical Gating of Synthetic Ion Channels : The use of photolabile protecting groups in the optical gating of synthetic ion channels illustrates the integration of photo-responsive chemicals in nanofluidic devices. This application could be extended to explore the photophysical properties of 4-(5-Bromopyridin-2-yl)butanoic acid derivatives for the development of light-controlled molecular devices (Ali et al., 2012).

Electrodialysis and Separation Technology

  • Electrodialysis in Fermentation Processes : The application of electrodialysis and electrodeionization in the separation of butyric acid from fermentation broths demonstrates the potential of these techniques in bioprocessing. This insight could be useful in the separation and purification processes of similar compounds, including 4-(5-Bromopyridin-2-yl)butanoic acid, from complex mixtures (Du et al., 2012).

properties

IUPAC Name

4-(5-bromopyridin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJDAHCGZHDVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromopyridin-2-yl)butanoic acid

CAS RN

1454928-83-6
Record name 4-(5-bromopyridin-2-yl)butanoic acid
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